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  • Product: 5-(Aminomethyl)benzo[d]oxazol-2-amine
  • CAS: 1781019-20-2

Core Science & Biosynthesis

Foundational

5-(Aminomethyl)benzo[d]oxazol-2-amine chemical structure and physicochemical properties

An In-Depth Technical Guide to 5-(Aminomethyl)benzo[d]oxazol-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery This technical guide provides a comprehensive overview of 5-(aminomethyl)benzo[d]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(Aminomethyl)benzo[d]oxazol-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery

This technical guide provides a comprehensive overview of 5-(aminomethyl)benzo[d]oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a scientifically grounded perspective on its chemical structure, physicochemical properties, a plausible synthetic pathway, and potential applications in drug development.

Introduction: The 2-Aminobenzoxazole Scaffold

The 2-aminobenzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include anti-inflammatory, anti-bacterial, muscle relaxant, and anti-histaminic properties[1]. The unique electronic and structural features of the benzoxazole ring system allow for diverse interactions with biological targets. The introduction of an aminomethyl group at the 5-position is anticipated to modulate the compound's polarity, basicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Nomenclature

The chemical structure of 5-(aminomethyl)benzo[d]oxazol-2-amine is characterized by a fused benzene and oxazole ring system, which constitutes the benzoxazole core. An amine group is attached at the 2-position of the oxazole ring, and an aminomethyl group (-CH₂NH₂) is substituted at the 5-position of the benzene ring.

  • IUPAC Name: (2-aminobenzo[d]oxazol-5-yl)methanamine

  • Molecular Formula: C₈H₉N₃O

  • Canonical SMILES: C1=CC2=C(C=C1CN)OC(=N2)N

The presence of two primary amine groups and the heterocyclic core suggests that this molecule can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition by biological macromolecules.

Physicochemical Properties: An Estimation

PropertyEstimated ValueRationale and Comparative Insights
Molecular Weight 163.18 g/mol Calculated from the molecular formula (C₈H₉N₃O).
Melting Point (°C) > 150 (decomposes)The presence of two amine groups capable of hydrogen bonding would likely result in a higher melting point compared to 5-methylbenzo[d]oxazol-2-amine (125-131 °C)[2].
Boiling Point (°C) > 300Expected to be significantly higher than related non-polar benzoxazoles due to strong intermolecular hydrogen bonding.
pKa ~4-5 (2-amino), ~9-10 (methylamino)The 2-amino group is expected to be weakly basic due to conjugation with the heterocyclic ring, similar to other 2-aminobenzoxazoles. The aminomethyl group should have a pKa typical of a primary alkylamine.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The amine functionalities will enhance solubility in polar solvents. Solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to salt formation.
LogP < 1.0The introduction of the polar aminomethyl group would significantly decrease the octanol-water partition coefficient compared to a simple 2-aminobenzoxazole.

Proposed Synthesis of 5-(Aminomethyl)benzo[d]oxazol-2-amine

A plausible synthetic route to 5-(aminomethyl)benzo[d]oxazol-2-amine can be designed based on established methods for the synthesis of substituted 2-aminobenzoxazoles[3][4]. A retro-synthetic analysis suggests that the target molecule can be prepared from a suitably functionalized 2-aminophenol derivative.

Synthetic Strategy

The proposed synthesis involves a multi-step process starting from a commercially available nitrophenol derivative. The key steps include the protection of the phenol, introduction of the aminomethyl precursor, reduction of the nitro group, cyclization to form the 2-aminobenzoxazole ring, and final deprotection.

Step-by-Step Experimental Protocol
  • Protection of the Phenolic Hydroxyl Group:

    • Start with 4-methyl-2-nitrophenol. The methyl group will be functionalized later in the synthesis.

  • Benzylic Bromination:

    • The methyl group at the 5-position (relative to the future benzoxazole) is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.

  • Introduction of the Amino Group Precursor:

    • The bromomethyl intermediate is reacted with a protected amine equivalent, such as potassium phthalimide, in a Gabriel synthesis. This prevents side reactions with the nucleophilic nitrogen.

  • Reduction of the Nitro Group:

    • The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation. This yields a 2-aminophenol derivative with the protected aminomethyl group at the 5-position.

  • Cyclization to form the 2-Aminobenzoxazole Ring:

    • The resulting 2-aminophenol is cyclized using cyanogen bromide (CNBr) in a suitable solvent like methanol. This is a common and effective method for forming the 2-aminobenzoxazole core[5].

  • Deprotection of the Aminomethyl Group:

    • The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol under reflux to yield the final product, 5-(aminomethyl)benzo[d]oxazol-2-amine.

Visualization of the Synthetic Workflow

Synthesis_of_5-(Aminomethyl)benzo[d]oxazol-2-amine Start 4-Methyl-2-nitrophenol Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-(Bromomethyl)-2-nitrophenol Step1->Intermediate1 Step2 Gabriel Synthesis (Potassium Phthalimide) Intermediate1->Step2 Intermediate2 2-Nitro-4-((1,3-dioxoisoindolin-2-yl)methyl)phenol Step2->Intermediate2 Step3 Nitro Reduction (SnCl2, EtOH) Intermediate2->Step3 Intermediate3 2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)phenol Step3->Intermediate3 Step4 Cyclization (CNBr, MeOH) Intermediate3->Step4 Intermediate4 2-((2-aminobenzo[d]oxazol-5-yl)methyl)isoindoline-1,3-dione Step4->Intermediate4 Step5 Deprotection (Hydrazine, EtOH) Intermediate4->Step5 FinalProduct 5-(Aminomethyl)benzo[d]oxazol-2-amine Step5->FinalProduct

Caption: Proposed synthetic pathway for 5-(aminomethyl)benzo[d]oxazol-2-amine.

Potential Applications in Drug Development

Derivatives of 2-aminobenzoxazole are being actively investigated for various therapeutic applications. The structural features of 5-(aminomethyl)benzo[d]oxazol-2-amine suggest it could be a valuable scaffold for designing novel therapeutic agents.

Neurological Disorders

Substituted benzo[d]oxazol-5-amine derivatives have been explored as multi-target directed ligands for the treatment of Alzheimer's disease[6]. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid-beta aggregation. The aminomethyl group in the target compound could enhance interactions with the peripheral anionic site of AChE and improve blood-brain barrier permeability.

Anticancer Agents

The benzoxazole core is present in several compounds with demonstrated anticancer activity. For example, 1,2,3-triazole-linked pyrimidine-benzoxazoles incorporating a 5-aminobenzoxazole scaffold have shown potent activity against various cancer cell lines[7]. The aminomethyl group could be a site for further derivatization to improve potency and selectivity.

Logical Workflow for Preclinical Evaluation

A logical workflow for the preclinical evaluation of 5-(aminomethyl)benzo[d]oxazol-2-amine would involve a series of in vitro and in vivo studies to assess its therapeutic potential.

Preclinical_Evaluation_Workflow Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro ADME In Vitro ADME (Solubility, Permeability, Stability) Characterization->ADME InVivo In Vivo Efficacy Studies InVitro->InVivo ADME->InVivo Tox Preliminary Toxicology InVivo->Tox Lead Lead Optimization Tox->Lead

Caption: A logical workflow for the preclinical evaluation of novel compounds.

Conclusion

While direct experimental data on 5-(aminomethyl)benzo[d]oxazol-2-amine is scarce, a comprehensive analysis of related compounds allows for the construction of a robust technical profile. The proposed synthetic route is based on well-established chemical transformations, and the estimated physicochemical properties provide a solid foundation for further investigation. The structural similarity of the target compound to known bioactive molecules, particularly in the areas of neurodegenerative diseases and oncology, suggests that 5-(aminomethyl)benzo[d]oxazol-2-amine is a promising scaffold for the development of novel therapeutics. Further synthetic and biological evaluation is warranted to fully elucidate its potential.

References

  • BLDpharm. 5-(Aminomethyl)benzo[d]oxazol-2(3H)-one.
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 19345-19353. [Link]

  • EvitaChem. 5-Aminobenzo[d]oxazol-2(3H)-one (EVT-309706).
  • ChemBK. 5-methylbenzo[d]oxazol-2-amine.
  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... [Link]

  • ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • PubMed. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. [Link]

  • IJRPC. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.

Sources

Exploratory

Elucidating the In Vivo Metabolic Pathways of 5-(Aminomethyl)benzo[d]oxazol-2-amine: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, value...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, valued for its unique structural and electronic properties.[1][2] 5-(Aminomethyl)benzo[d]oxazol-2-amine is a compound of interest featuring this core, further functionalized with two primary amine groups that present likely targets for metabolic transformation. A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to modern drug development, directly influencing its efficacy, safety, and potential for drug-drug interactions (DDI).[3] This technical guide presents a robust, multi-stage framework for the systematic elucidation of the in vivo metabolic pathways of 5-(Aminomethyl)benzo[d]oxazol-2-amine. We will move from predictive analysis based on chemical structure to detailed protocols for in vitro characterization and definitive in vivo validation. The causality behind each experimental choice is detailed to provide a self-validating system for generating reliable and translatable data for preclinical and clinical development programs.

Predictive Metabolic Profiling: A Hypothesis-Driven Approach

Prior to initiating wet lab experiments, an analysis of the parent compound's structure allows for the prediction of likely metabolic transformations. This informs experimental design and aids in the search for anticipated metabolites. The structure of 5-(Aminomethyl)benzo[d]oxazol-2-amine contains several functional groups susceptible to biotransformation.

Phase I Metabolism (Functionalization)

Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups.[4][5] For the target compound, likely pathways include:

  • Oxidative Deamination: The aminomethyl group at the 5-position is a prime candidate for monoamine oxidase (MAO) or CYP-mediated oxidation to an aldehyde intermediate, which would be rapidly oxidized further by aldehyde dehydrogenase (ALDH) to a carboxylic acid metabolite.

  • Aromatic Hydroxylation: CYP enzymes can hydroxylate the benzene ring, likely at positions 4, 6, or 7, which are sterically accessible.

  • N-Oxidation: The exocyclic 2-amino group can undergo oxidation to form a hydroxylamine or nitroso derivative.

Phase II Metabolism (Conjugation)

Following Phase I reactions, the newly formed polar groups, or the existing primary amines, can undergo conjugation with endogenous molecules to enhance water solubility and facilitate excretion. Key Phase II pathways include:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl groups (from aromatic hydroxylation) or the primary amines.[6]

  • Sulfation: Sulfotransferases (SULTs) may add a sulfonate group to hydroxylated metabolites.

  • Acetylation: The primary amines at both the 2-position and the aminomethyl group are potential substrates for N-acetyltransferases (NATs).

The following diagram illustrates the predicted metabolic cascade.

Predicted Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent 5-(Aminomethyl)benzo[d]oxazol-2-amine Met_Aldehyde Aldehyde Intermediate Parent->Met_Aldehyde Oxidative Deamination (CYP/MAO) Met_Hydroxylated Aromatic Hydroxylation Metabolite Parent->Met_Hydroxylated Hydroxylation (CYP) Met_NOxide N-Oxide Metabolite Parent->Met_NOxide N-Oxidation (CYP) Met_Acetylated Acetylated Conjugate Parent->Met_Acetylated NAT Met_Acid Carboxylic Acid Metabolite Met_Aldehyde->Met_Acid Oxidation (ALDH) Excretion Excretion (Urine/Feces) Met_Acid->Excretion Met_Glucuronide Glucuronide Conjugate Met_Hydroxylated->Met_Glucuronide UGT Met_Sulfate Sulfate Conjugate Met_Hydroxylated->Met_Sulfate SULT Met_NOxide->Met_Glucuronide UGT Met_Glucuronide->Excretion Met_Sulfate->Excretion Met_Acetylated->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Experimental Framework: Mechanistic Insights

In vitro systems provide a controlled environment to identify metabolites, determine metabolic rates, and pinpoint the specific enzymes involved.[7][8] This approach is cost-effective, reduces animal use, and is essential for building a robust in vitro-in vivo extrapolation (IVIVE) model.[9][10]

Protocol 1: Metabolic Stability Assessment
  • Expertise & Causality: The first critical question is whether the compound is metabolized and at what rate. This experiment determines the intrinsic clearance (CLint), which is fundamental for predicting in vivo hepatic clearance. We use both liver microsomes, which contain primarily Phase I CYP enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes and active transporters, to get a comprehensive view.[7][11]

  • Step-by-Step Methodology:

    • Preparation: Thaw cryopreserved hepatocytes or liver microsomes (human, rat, mouse) according to the supplier's protocol. Resuspend in appropriate incubation buffer (e.g., Krebs-Henseleit for hepatocytes, phosphate buffer for microsomes).

    • Incubation: Pre-warm cell/microsome suspensions to 37°C. Initiate the reaction by adding 5-(Aminomethyl)benzo[d]oxazol-2-amine (typically at 1 µM, well below expected Km) to the suspension. For microsomes, the reaction requires the addition of NADPH as a cofactor.

    • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile, typically containing an internal standard for analytical normalization.

    • Sample Processing: Centrifuge the samples to pellet precipitated protein. Transfer the supernatant for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13]

    • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Intrinsic clearance is calculated from this rate.

Protocol 2: Metabolite Identification and Reaction Phenotyping
  • Expertise & Causality: Once we know the compound is metabolized, we must identify the resulting products and determine which enzymes are responsible. This is critical for understanding potential DDI liabilities and inter-individual variability. We use a panel of recombinant human CYP enzymes to definitively identify the contribution of each major isoform.[11][14]

  • Step-by-Step Methodology:

    • Metabolite ID Incubation: Perform a scaled-up version of the metabolic stability assay with a higher concentration of the parent compound (e.g., 10 µM) and a single, longer time point (e.g., 60-120 minutes) to generate sufficient quantities of metabolites for detection.

    • Reaction Phenotyping Incubation: Incubate the parent compound (1 µM) separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and NADPH in a buffered solution.[6]

    • Analysis with High-Resolution LC-MS/MS: Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Metabolite ID: Search the data for potential metabolites by looking for expected mass shifts (e.g., +16 Da for hydroxylation, +14 Da for N-oxide, -1 Da followed by +16 Da for deamination to acid). Characterize structures based on MS/MS fragmentation patterns.[15][16]

      • Phenotyping: Compare the metabolite profile from the recombinant enzymes to those found in the hepatocyte/microsome incubations. The enzymes that produce the relevant metabolites are identified as the key contributors.

InVitro_Workflow cluster_stability Protocol 1: Metabolic Stability cluster_metid Protocol 2: Metabolite ID & Phenotyping start_stability Incubate Compound with Hepatocytes/Microsomes times Sample at Time Points (0, 5, 15, 30, 60 min) start_stability->times quench_stability Quench with ACN + Internal Standard times->quench_stability analyze_stability LC-MS/MS Analysis quench_stability->analyze_stability calc Calculate Intrinsic Clearance (CLint) analyze_stability->calc phenotype Assign Enzymes to Pathways start_metid Incubate Compound with Hepatocytes & rCYPs quench_metid Quench Reaction (t = 60-120 min) start_metid->quench_metid analyze_metid High-Res LC-MS/MS quench_metid->analyze_metid identify Identify Metabolites (Mass Shift, Fragmentation) analyze_metid->identify identify->phenotype

Caption: Workflow for in vitro metabolic characterization.
Protocol 3: Cytochrome P450 Inhibition Assay
  • Expertise & Causality: A compound's potential to inhibit CYP enzymes is a major safety liability, as it can elevate the plasma concentrations of co-administered drugs to toxic levels.[3][17] This assay determines the half-maximal inhibitory concentration (IC50), a key parameter for DDI risk assessment.[18]

  • Step-by-Step Methodology:

    • Incubation: In human liver microsomes, incubate a specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6) in the presence of varying concentrations of 5-(Aminomethyl)benzo[d]oxazol-2-amine.

    • Reaction: Initiate the reaction with NADPH and incubate for a short period within the linear range of metabolite formation.

    • Quenching and Analysis: Stop the reaction with acetonitrile and analyze the formation of the probe substrate's specific metabolite via LC-MS/MS.

    • Data Analysis: Plot the rate of metabolite formation against the concentration of the inhibitor compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP IsoformProbe SubstrateMeasured MetabolitePotential DDI Risk if IC50 is Low
CYP1A2 PhenacetinAcetaminophenTheophylline, Caffeine
CYP2C9 Diclofenac4'-hydroxy DiclofenacWarfarin, Phenytoin
CYP2D6 DextromethorphanDextrorphanCodeine, Metoprolol
CYP3A4/5 Midazolam1'-hydroxy MidazolamStatins, Sildenafil
Table 1: Example CYP Inhibition Panel and Data Summary.

In Vivo Study Design: The Definitive Confirmation

In vivo experiments are required to confirm that the metabolic pathways observed in vitro are relevant in a complete biological system.[19][20] These studies provide the ultimate confirmation of the metabolic fate, including the relative abundance of metabolites and their routes of excretion.

Protocol 4: Animal Model and Dosing
  • Expertise & Causality: The choice of animal species is critical for clinical translation. The species selected (e.g., Sprague-Dawley rat) should ideally exhibit a similar in vitro metabolic profile to humans, as determined in the preceding studies.[21] The use of a radiolabeled compound (e.g., with ¹⁴C) is the gold standard for quantitative mass balance studies, ensuring all drug-related material can be tracked.[19][22]

  • Step-by-Step Methodology:

    • Animal Selection: Select healthy, young adult male Sprague-Dawley rats (8-12 weeks old).[23] House animals in metabolic cages that allow for the separate collection of urine and feces.

    • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the study.[21][24]

    • Dose Preparation: Prepare the dosing solution, typically the [¹⁴C]-labeled compound, in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[21]

    • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). A low dose is used for pharmacokinetic profiling and a higher dose may be used to ensure minor metabolites can be identified.[22]

Protocol 5: Biological Sample Collection and Analysis
  • Expertise & Causality: A time-course collection of blood, urine, and feces is necessary to understand the pharmacokinetics (PK) of the parent drug and the formation and elimination of its metabolites.[19][25]

  • Step-by-Step Methodology:

    • Blood Sampling: Collect serial blood samples from a cannulated vessel or via tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma.

    • Excreta Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h) until radioactivity levels approach background.

    • Mass Balance: Determine the total radioactivity in aliquots of plasma, urine homogenates, and fecal homogenates using liquid scintillation counting to calculate the percentage of the dose recovered.

    • Metabolite Profiling:

      • Pool plasma and excreta samples from relevant time intervals.

      • Extract the drug and metabolites, often using solid-phase extraction (SPE).

      • Analyze the extracts using radio-chromatography (e.g., HPLC with an in-line radiochemical detector) to create a chromatogram of all radioactive peaks.

      • Couple this system to a high-resolution mass spectrometer (LC-MS/HRMS) to obtain structural information for each radioactive peak.[26]

    • Structural Confirmation: Compare the retention times and mass fragmentation patterns of in vivo metabolites with the authentic standards and in vitro metabolites identified previously for definitive confirmation.

InVivo_Workflow cluster_animal Animal Dosing & Sample Collection cluster_analysis Sample Analysis & Profiling cluster_output Final Output start_animal Select & Acclimatize Animal Model (Rat) dose Administer [14C]-labeled Compound (PO) start_animal->dose collect Collect Blood, Urine, Feces over 48-72h dose->collect lsc Mass Balance: Liquid Scintillation Counting collect->lsc extract Pool & Extract Samples (Plasma, Urine, Feces) collect->extract hplc Radio-HPLC Profiling extract->hplc ms LC-MS/HRMS for Structural Elucidation hplc->ms confirm Confirm Structures vs. In Vitro Data ms->confirm map Construct Definitive Metabolic Map confirm->map

Caption: Integrated workflow for in vivo metabolism studies.

Conclusion and Implications

The systematic investigation outlined in this guide provides a comprehensive and scientifically rigorous approach to elucidating the in vivo metabolic pathways of 5-(Aminomethyl)benzo[d]oxazol-2-amine. By integrating predictive analysis with robust in vitro and in vivo experimental protocols, researchers can build a complete picture of the compound's biotransformation. This knowledge is not merely academic; it is critical for identifying pharmacologically active or potentially toxic metabolites, predicting and explaining clinical drug-drug interactions, and understanding sources of pharmacokinetic variability. The resulting comprehensive metabolic map is a cornerstone of the data package required for successful drug development and regulatory submission.[19]

References

  • Wilkinson, G. R. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. National Library of Medicine.
  • Sharma, R. P., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews. Retrieved from [Link]

  • Antunes, F. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Retrieved from [Link]

  • Gough, A., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Applied In Vitro Toxicology. Retrieved from [Link]

  • Cui, L., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytica Chimica Acta. Retrieved from [Link]

  • Creative Biolabs. (2024). Enzyme Inhibition Assessment Service. Retrieved from [Link]

  • Yap, Y. C., et al. (2018). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. The AAPS Journal. Retrieved from [Link]

  • Palamanda, J. R., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Hill, B. G., et al. (2024). Guidelines for diet-induced models of cardiometabolic syndrome. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • Alquier, T., et al. (2021). Considerations and guidelines for mouse metabolic phenotyping in diabetes research. Diabetologia. Retrieved from [Link]

  • Moro, C., & Magnan, C. (2024). Revisited guidelines for metabolic tolerance tests in mice. Lab Animal. Retrieved from [Link]

  • Kind, T., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites. Retrieved from [Link]

  • European Medicines Agency. (2011). VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. Retrieved from [Link]

  • Stoop, R., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Retrieved from [Link]

  • Gunda, V., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • The Jackson Laboratory. (2025). Guidance on the Care and Husbandry of Metabolic Mouse Models. Retrieved from [Link]

  • Chem Help ASAP. (2021). CYP metabolism & inhibition assays. YouTube. Retrieved from [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Andrasi, M., et al. (2010). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2020). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals. Retrieved from [Link]

  • Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. Retrieved from [Link]

  • Shakya, A., & Kumar, A. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. Retrieved from [Link]

  • Davydov, D. R., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition. Retrieved from [Link]

  • Khalil, N. Y., et al. (2016). HPLC method for simultaneous determination of Albendazole metabolites in plasma. ResearchGate. Retrieved from [Link]

  • Khoury, K. S., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Omega. Retrieved from [Link]

  • Svobodová, M., et al. (2021). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Hassan, M., et al. (2020). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2025). Construction of Benzoxazole and Isoquinoline Compounds via Base-Mediated Cyclization of Amino Acid Derivatives. Organic Letters. Retrieved from [Link]

  • Moosmann, B., & Auwärter, V. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Benzodiazepines. Retrieved from [Link]

  • Ptiček, L., et al. (2021). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 5-(Aminomethyl)benzo[d]oxazol-2-amine quantification

An Application Note and Protocol for the Quantification of 5-(Aminomethyl)benzo[d]oxazol-2-amine using High-Performance Liquid Chromatography Abstract This application note presents a robust and validated High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 5-(Aminomethyl)benzo[d]oxazol-2-amine using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-(Aminomethyl)benzo[d]oxazol-2-amine. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this key chemical intermediate. The causality behind the selection of chromatographic parameters is detailed, and the method is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

5-(Aminomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzoxazole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1] Benzoxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Given its structure, containing two primary amine groups and a fused aromatic system, 5-(Aminomethyl)benzo[d]oxazol-2-amine serves as a versatile building block in the synthesis of more complex pharmaceutical agents.

Accurate quantification of such intermediates is critical for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final compounds in drug discovery and development pipelines. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] However, the analysis of polar, basic compounds like primary amines can be challenging, often resulting in poor peak shape and inconsistent retention on standard reversed-phase columns.[4][5] This guide details the systematic development and validation of an HPLC method specifically tailored to overcome these challenges and provide reliable quantification of 5-(Aminomethyl)benzo[d]oxazol-2-amine.

Part 1: Method Development Strategy

The logical development of a robust HPLC method is predicated on understanding the physicochemical properties of the analyte. The choices for the stationary phase, mobile phase, and detection parameters were made to ensure optimal performance, peak shape, and sensitivity.

Analyte Characterization: 5-(Aminomethyl)benzo[d]oxazol-2-amine
  • Structure: The molecule consists of a benzoxazole core with a primary amine at position 2 and an aminomethyl group at position 5.

  • Basicity: The presence of two primary amine groups makes the molecule basic. In unbuffered or neutral mobile phases, these amines can interact with residual acidic silanols on the silica-based stationary phase, leading to significant peak tailing.

  • Polarity: The amine functionalities also render the molecule relatively polar, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.

  • UV Absorbance: The fused aromatic benzoxazole ring system is a strong chromophore, making UV detection a highly suitable and straightforward choice for quantification.[6][7]

Rationale for Chromatographic Choices
  • Column Selection: A C18 stationary phase was chosen as it is the most common and versatile reversed-phase packing, suitable for retaining aromatic compounds.[8] To mitigate the problematic interactions with the basic amine groups, a modern, end-capped C18 column is specified. End-capping effectively masks most of the residual silanol groups, leading to improved peak symmetry for basic analytes.

  • Mobile Phase Selection:

    • Solvents: Acetonitrile was selected as the organic modifier (Mobile Phase B) over methanol due to its lower viscosity and stronger elution strength for many compounds. Water serves as the aqueous component (Mobile Phase A).

    • pH Control: To ensure consistent analyte ionization and eliminate peak tailing, the mobile phase pH must be controlled. By adding an acidic modifier, such as formic acid, the pH is lowered to approximately 2.7. At this pH, both primary amine groups are fully protonated. This single, stable ionic form interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (MS) if further characterization is needed.[9]

  • Detection Parameters: Based on the UV-Vis spectra of similar benzoxazole and benzimidazole structures, which show strong absorbance in the 240-340 nm range, a detection wavelength of 254 nm was selected.[7][10] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from common solvents. A photodiode array (PDA) detector can be used during development to confirm the optimal detection wavelength (λmax).

MethodDevelopment Analyte Analyte Characterization (5-Aminomethyl)benzo[d]oxazol-2-amine Properties: Basic, Polar, UV Active Column Column Selection Reversed-Phase C18 (End-capped) Rationale: Retain aromatic core, minimize silanol interactions. Analyte->Column MobilePhase Mobile Phase Selection ACN / H2O with 0.1% Formic Acid Rationale: Control pH, protonate amines, ensure sharp peaks. Analyte->MobilePhase Optimization Method Optimization Gradient, Flow Rate, Temperature Goal: Achieve resolution, good peak shape, and reasonable run time. Column->Optimization MobilePhase->Optimization Detection Detection Strategy UV-Vis at 254 nm Rationale: Strong benzoxazole chromophore. Detection->Optimization Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness Optimization->Validation Analyate Analyate Analyate->Detection SampleAnalysis cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting SamplePrep Sample Preparation Accurately weigh sample. Dissolve in diluent to a known volume. Filter through 0.45 µm filter. SST System Suitability Test (SST) Inject standard (n=6). Verify T, N, %RSD criteria. SamplePrep->SST Cal Calibration Curve Inject standards at different levels. SST->Cal If SST Passes SampleInj Sample Injection Inject prepared sample solution. Cal->SampleInj Integration Peak Integration Integrate the analyte peak in the sample chromatogram. SampleInj->Integration Calculation Concentration Calculation Determine concentration using the calibration curve regression equation. Integration->Calculation Report Final Report Report concentration, accounting for dilutions and initial sample weight. Calculation->Report

Sources

Application

Using 5-(Aminomethyl)benzo[d]oxazol-2-amine as a precursor in medicinal chemistry

Application Notes and Protocols: 5-(Aminomethyl)benzo[d]oxazol-2-amine in Medicinal Chemistry Introduction: The Strategic Value of the 2-Aminobenzoxazole Scaffold In modern medicinal chemistry, the 2-aminobenzoxazole str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 5-(Aminomethyl)benzo[d]oxazol-2-amine in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Aminobenzoxazole Scaffold

In modern medicinal chemistry, the 2-aminobenzoxazole structural motif is recognized as a highly versatile, privileged scaffold. It is frequently deployed in the design of kinase inhibitors, sphingosine-1-phosphate transporter (Spns2) inhibitors, and tumor-associated carbonic anhydrase inhibitors[1, 2, 3]. The heteroaromatic core effectively mimics the purine rings of ATP, allowing it to anchor tightly to the hinge region of various kinases (such as Aurora B and VEGFR-2) via complementary hydrogen bond donor and acceptor interactions [2].

However, the true synthetic power of 5-(Aminomethyl)benzo[d]oxazol-2-amine (CAS: 1823918-62-2) lies in its dual-amine functionality. As a Senior Application Scientist, I frequently recommend this specific precursor because it presents two sterically and electronically distinct nitrogen nucleophiles:

  • The 5-Aminomethyl Group (Aliphatic): A highly nucleophilic primary amine (pKa ~9.5).

  • The 2-Amino Group (Heteroaromatic): A significantly less nucleophilic amine (pKa ~4.5) due to lone-pair delocalization into the benzoxazole ring.

The Causality of Experimental Design: This ~5-unit pKa differential is a massive advantage. It allows for protecting-group-free, regioselective functionalization . Under mild basic conditions, electrophiles (like activated carboxylic acids or sulfonyl chlorides) will react exclusively with the 5-aminomethyl group. The 2-amino group remains completely inert until subjected to forcing conditions (e.g., elevated temperatures, strong bases like NaH, or highly reactive isocyanates). This predictable reactivity streamlines the synthesis of complex, dual-functionalized drug libraries.

Physicochemical Properties

To ensure reproducible assay and reaction conditions, the fundamental physicochemical properties of the precursor are summarized below.

PropertyValue / Description
Chemical Name 5-(Aminomethyl)benzo[d]oxazol-2-amine
CAS Registry Number 1823918-62-2
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Aliphatic Amine pKa (est.) ~9.5 (Highly Nucleophilic)
Aromatic Amine pKa (est.) ~4.5 (Poorly Nucleophilic)
Solubility Profile Soluble in DMF, DMSO, MeOH; Insoluble in Hexanes
Storage Conditions Store at 4°C under inert atmosphere (Argon/N2)

Mechanistic Pathway: Kinase Binding Model

When designing kinase inhibitors, the 2-aminobenzoxazole core acts as the hinge-binding anchor, while the 5-aminomethyl group serves as a vector to extend pharmacophores into the solvent-exposed region or adjacent specificity pockets.

G A 2-Aminobenzoxazole Core C Hydrogen Bonding (Donor/Acceptor) A->C anchors via D 5-Aminomethyl Handle A->D functionalized at B Kinase Hinge Region C->B binds to F Pharmacophore Extension D->F attaches E Solvent-Exposed Region F->E occupies

Fig 1: Structural rationale for utilizing 5-(Aminomethyl)benzo[d]oxazol-2-amine in kinase inhibitor design.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the consumption of the starting material via LC-MS, you can confirm that the regioselectivity holds true before proceeding to the next step.

Protocol A: Regioselective Amide Coupling at the 5-Position

Objective: To attach a target carboxylic acid exclusively to the 5-aminomethyl group without protecting the 2-amino group.

Reagents:

  • 5-(Aminomethyl)benzo[d]oxazol-2-amine (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask purged with Argon, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive O-At ester, preventing the carboxylic acid from simply forming a salt with the primary amine of our precursor.

  • Coupling: Add 5-(Aminomethyl)benzo[d]oxazol-2-amine (1.0 eq) to the activated mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via LC-MS. You will observe a single product mass corresponding to the mono-acylated product. Self-Validation: If di-acylation is observed, the reaction temperature is too high, or excess activated acid is present.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the 5-amido-benzoxazol-2-amine intermediate.

Protocol B: Urea Formation at the 2-Position

Objective: To functionalize the less reactive 2-amino group of the intermediate generated in Protocol A, a common motif in VEGFR-2 and Spns2 inhibitors [2, 3].

Reagents:

  • 5-Amido-benzoxazol-2-amine intermediate (from Protocol A) (1.0 eq)

  • Target Isocyanate (1.5 eq)

  • Anhydrous Pyridine (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous pyridine in a microwave-safe vial. Causality: Pyridine acts as both the solvent and a mild base to catalyze the nucleophilic attack of the poorly reactive 2-amino group onto the isocyanate.

  • Addition: Add the target isocyanate (1.5 eq) dropwise. Seal the vial under Argon.

  • Heating: Heat the reaction mixture to 80°C for 12 hours (or microwave at 100°C for 1 hour). The elevated temperature is strictly required to overcome the activation energy barrier of the delocalized 2-amino lone pair.

  • Precipitation & Isolation: Cool the reaction to room temperature. Slowly add the mixture to vigorously stirring ice water. The dual-functionalized urea product will typically precipitate.

  • Filtration: Filter the solid, wash with cold water and cold diethyl ether, and dry under high vacuum.

Workflow Visualization

G P Precursor 5-(Aminomethyl)benzo[d]oxazol-2-amine S1 Step 1: Regioselective Amidation (HATU, DIPEA, DMF) P->S1 Aliphatic amine reacts I1 Intermediate 5-Amido-benzoxazol-2-amine S1->I1 S2 Step 2: Urea Formation (Isocyanate, Pyridine, 80°C) I1->S2 Heteroaromatic amine reacts F Final Target Dual-Functionalized Inhibitor S2->F

Fig 2: Sequential, protecting-group-free synthetic workflow utilizing pKa differentials.

References

  • Fuentes-Aguilar, A., et al. "2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at:[Link]

  • Zhao, Y., et al. "2-Aminobenzothiazoles in anticancer drug design and discovery." European Journal of Medicinal Chemistry, 2021. (Discusses the bioisosteric relationship and kinase binding of 2-aminobenzoxazoles). Available at:[Link]

  • Burgio, A. L., et al. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." Journal of Medicinal Chemistry, 2023. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(Aminomethyl)benzo[d]oxazol-2-amine Stability &amp; Handling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure reproducible assays and maintain scientific integrity, researchers must understand the causality behind molecular degradation.

5-(Aminomethyl)benzo[d]oxazol-2-amine is a highly functionalized heterocyclic building block. Its structure contains three distinct reactive centers: a primary aliphatic amine (the aminomethyl group), a primary aromatic amine (the 2-amino group), and the benzoxazole core. While this polyfunctionality is highly advantageous for drug discovery, it introduces specific vulnerabilities during long-term storage, including susceptibility to oxidation, carbamate formation, and pH-dependent hydrolysis.

degradation_pathways Molecule 5-(Aminomethyl)benzo[d]oxazol-2-amine Oxidation Oxidative Degradation (Primary Amine) Molecule->Oxidation O2, Light, Metals Carbamate Carbamate Formation (CO2 Exposure) Molecule->Carbamate Atmospheric CO2 Hydrolysis Ring Cleavage / Hydrolysis (Benzoxazole Core) Molecule->Hydrolysis Aqueous, Extreme pH Aldehydes Aldehydes / Imines Oxidation->Aldehydes Insoluble Insoluble Carbamate Salts Carbamate->Insoluble Aminophenol 2-Aminophenol Derivatives Hydrolysis->Aminophenol

Degradation pathways of 5-(Aminomethyl)benzo[d]oxazol-2-amine under environmental stress.

Part 1: Troubleshooting Guide (FAQs)

Q1: I am observing a steady decrease in compound purity over time, accompanied by the appearance of insoluble particulate matter when reconstituted. What is happening? A1: Atmospheric CO 2​ and Oxidative Degradation. The primary aliphatic amine on the 5-methyl position is highly nucleophilic. When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO 2​ ) to form 1 [4]. These salts are typically insoluble in standard organic solvents, leading to precipitation. Furthermore, primary amines are susceptible to auto-oxidation via radical intermediates—a process accelerated by light and trace transition metals—leading to the 2 and the formation of imines, aldehydes, and ammonia [5]. Corrective Action: Always store the compound under a strict inert atmosphere (Argon or Nitrogen). If insoluble particulates are observed, do not heat the solution to force dissolution, as this will accelerate thermal degradation. Discard the degraded aliquot.

Q2: LC-MS analysis of my aqueous stock solution shows a new mass peak corresponding to the addition of 18 Da (H 2​ O). Why is the molecule degrading in solution? A2: Hydrolysis of the Benzoxazole Core. The benzoxazole ring possesses 3 compared to its benzimidazole or benzothiazole analogs [3]. This lower aromatic stability makes the oxazole ring highly susceptible to nucleophilic attack by water or hydroxide ions at the C2 position, leading to4 and the formation of 2-aminophenol derivatives [1]. Additionally, the 2-amino group itself can undergo5 [2]. Corrective Action: Avoid storing the compound in aqueous buffers for extended periods. If aqueous solutions are required for assays, prepare them fresh daily and maintain the pH strictly between 6.5 and 7.5.

Q3: The solid powder has changed from off-white to a dark brown/reddish color. Is it still usable? A3: Photolytic and Trace-Metal Catalyzed Oxidation. Discoloration is a hallmark of the 5 [2]. Once oxidation initiates, it propagates via a radical chain mechanism, leading to highly conjugated, colored polymeric impurities. Corrective Action: The discolored batch should be re-purified (e.g., via preparative HPLC) or discarded. To prevent this, store the solid in amber glass vials to block UV/visible light and ensure no trace metal contaminants are introduced via spatulas or glassware.

Part 2: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of 5-(Aminomethyl)benzo[d]oxazol-2-amine under various stress conditions based on its structural liabilities.

Storage/Stress ConditionEnvironmentExpected Half-Life (t½)Primary Degradation Pathway
Solid State (-20°C) Argon, Dark, Desiccated> 24 MonthsNone (Stable)
Solid State (25°C) Ambient Air, Light< 3 MonthsOxidation, Carbamate formation
Solution (DMSO) -20°C, Sealed6 - 12 MonthsSlow oxidation (if O 2​ present)
Solution (Aqueous, pH 2) 37°C< 12 HoursAcid-catalyzed ring cleavage
Solution (Aqueous, pH 10) 37°C< 4 HoursBase-catalyzed hydrolysis

Part 3: Standard Operating Procedures (SOP)

To ensure scientific integrity, storage protocols must be self-validating . This means incorporating checks that confirm the environment is truly inert and moisture-free.

Protocol 1: Solid-State Aliquoting and Long-Term Storage

Objective: Prevent oxidation, carbamate formation, and photolysis of the dry powder.

  • Lyophilization (Validation Step): Ensure the compound is completely dry. Weigh the vial, place it under high vacuum (<0.1 mbar) for 12 hours, and re-weigh. A constant mass validates the removal of residual solvents and moisture.

  • Aliquoting: Working inside a glove box or under a steady stream of Argon, divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/CO 2​ .

  • Inert Gas Purging: If a glove box is unavailable, gently purge each vial with Argon for 30 seconds. Argon is heavier than air and will blanket the solid.

  • Sealing (Validation Step): Cap the vials with PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm. To validate the seal, ensure the Parafilm does not become brittle or detach when transferred to the freezer.

  • Storage: Place the vials in a secondary container filled with indicating silica gel (blue to pink). Store at -20°C or -80°C. Causality: The indicating desiccant provides a visual, self-validating check of the moisture barrier's integrity.

storage_workflow Start Synthesized/Purchased Compound Purify Lyophilize to Dry Powder (<1% Moisture) Start->Purify Aliquot Aliquot into Amber Vials (Protect from Light) Purify->Aliquot Purge Purge with Argon/N2 (Displace O2 and CO2) Aliquot->Purge Seal Seal with PTFE-lined Caps + Parafilm Purge->Seal Store Store at -20°C or -80°C with Desiccant Seal->Store

Step-by-step self-validating workflow for the long-term solid-state storage.

Protocol 2: Preparation of Stock Solutions

Objective: Minimize hydrolytic and oxidative degradation in solution.

  • Solvent Selection: Use anhydrous, amine-free, and peroxide-free DMSO or DMF. Causality: Peroxides in aged solvents will immediately oxidize the primary amine.

  • Degassing: Sparge the solvent with Argon for 15 minutes prior to dissolving the compound to displace dissolved oxygen.

  • Dissolution and Storage: Dissolve the compound to the desired concentration (e.g., 10 mM). Immediately aliquot into amber vials, purge the headspace with Argon, seal, and freeze at -20°C.

  • Usage: Thaw aliquots at room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

References

  • ResearchGate. "Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole." ResearchGate. URL: [Link]

  • ACS Publications. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability." The Journal of Physical Chemistry C. URL: [Link]

  • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Framework for Benchmarking the Investigational Kinase Inhibitor 5-(Aminomethyl)benzo[d]oxazol-2-amine Against Established Agents

Introduction The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the cornerstone of cellular signaling.[1] Dysregulation of these signaling pathways is a hallmark of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the cornerstone of cellular signaling.[1] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinases a critical class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized oncology, with numerous agents approved for clinical use.[3][4]

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with a wide array of biological activities, including anticancer properties.[5][6][7] This guide introduces a comprehensive benchmarking framework for a novel investigational compound, 5-(Aminomethyl)benzo[d]oxazol-2-amine (hereafter designated as "INV-3288"), which is built upon this promising scaffold.

The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, field-proven strategy for evaluating the potency, selectivity, and cellular activity of INV-3288. This will be achieved by direct comparison against a carefully selected panel of well-characterized, known kinase inhibitors. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to guide further preclinical and clinical development.

Selection of Comparator Kinase Inhibitors: Establishing a Performance Baseline

To accurately profile INV-3288, it is essential to benchmark it against inhibitors with diverse and well-understood mechanisms of action. The choice of comparators is therefore critical. We propose a tiered approach, utilizing both a broad-spectrum inhibitor to gauge overall kinome interaction and highly selective inhibitors to assess target specificity.

  • Broad-Spectrum Inhibitor: Provides an upper limit of potency and a baseline for off-target effects. Its wide activity profile helps to contextualize the selectivity of the investigational compound.

  • Multi-Targeted Inhibitor: Represents clinically successful drugs that derive efficacy from modulating several key signaling pathways simultaneously.[3]

  • Selective Inhibitor: Allows for direct comparison against a "gold standard" for a specific, well-validated oncogenic kinase, providing a clear benchmark for on-target potency.

The following table outlines the recommended panel of comparator compounds for this benchmarking study.

Comparator Compound Primary Target(s) Classification Rationale for Inclusion
Staurosporine Broad-Spectrum (PKC, PKA, etc.)Pan-Kinase InhibitorEstablishes a baseline for broad, non-selective kinase inhibition.[8]
Sunitinib VEGFR, PDGFR, c-KITMulti-Targeted Tyrosine Kinase InhibitorClinically relevant multi-targeted agent used in various solid tumors.[3]
Gefitinib EGFRSelective Tyrosine Kinase InhibitorA well-characterized, first-generation selective inhibitor for a key oncogenic driver.[1][2]

Experimental Design & Methodologies

A multi-phase experimental approach is required to build a comprehensive profile of INV-3288, moving from direct enzymatic inhibition to effects in a complex cellular environment.

Phase 1: In Vitro Biochemical Profiling

The initial and most fundamental step is to determine the direct inhibitory effect of INV-3288 on the enzymatic activity of purified kinases. This provides a clean, direct measure of potency (IC50) without the complexities of cellular uptake, metabolism, or target engagement in a native environment.

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of INV-3288 and all comparator inhibitors in an appropriate solvent (e.g., DMSO). The final concentration range should span from low nanomolar to high micromolar to ensure a full dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a kinase buffer solution. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding dynamics are accurately reflected.

  • Inhibitor Addition: Add the serially diluted compounds to the reaction wells. Include "no inhibitor" (positive control) and "no kinase" (background control) wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (INV-3288 & Comparators) Reaction Initiate Kinase Reaction (Add Compound to Kinase Mix) Compound->Reaction KinaseMix Kinase/Substrate/ATP Mix KinaseMix->Reaction Incubate Incubate (e.g., 60 min at RT) Reaction->Incubate Terminate Terminate Reaction (Add ADP-Glo™ Reagent) Incubate->Terminate Detect Develop Signal (Add Kinase Detection Reagent) Terminate->Detect Read Read Luminescence Detect->Read Calculate Calculate IC50 Value Read->Calculate

Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Phase 2: Cell-Based Potency and Target Engagement

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical for determining if a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.

This assay determines the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50% (GI50). The choice of cell lines is paramount. We recommend using cell lines with known dependencies on the kinases targeted by the comparator drugs (e.g., A549 lung cancer cells, which are EGFR-dependent, for comparison with Gefitinib).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point serial dilutions of INV-3288 and comparator inhibitors used in the biochemical assays.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as Resazurin or MTT. Viable cells metabolize these reagents, causing a measurable colorimetric or fluorescent change.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 value.

To confirm on-target activity within the cell, it is crucial to measure the phosphorylation status of the target kinase and its downstream substrates. Western blotting is the gold-standard technique for this analysis.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib, INV-3288) Inhibitor->RTK

Simplified MAPK Signaling Pathway Targeted by Kinase Inhibitors.

Data Interpretation and Benchmarking

The data generated from these assays will allow for a multi-faceted comparison of INV-3288 against the established inhibitors. All quantitative data should be summarized in clear, structured tables for easy comparison.

Kinase Target INV-3288 Staurosporine Sunitinib Gefitinib
EGFR 55155,50025
VEGFR2 8,5002010>10,000
c-KIT 9,2003015>10,000
PKCα >10,00058,000>10,000
CDK2 6,750107,500>10,000

This table illustrates how to present the biochemical data. Lower IC50 values indicate higher potency.

Cell Line (Driver Kinase) INV-3288 Staurosporine Sunitinib Gefitinib
A549 (EGFR) 150458,000120
K562 (BCR-ABL) >10,00060500>10,000
HUVEC (VEGFR) 9,5003085>10,000

This table demonstrates the presentation of cell-based activity. A potent and selective compound would show a low GI50 value only in cell lines driven by its target kinase.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial benchmarking of the novel investigational compound 5-(Aminomethyl)benzo[d]oxazol-2-amine (INV-3288). By systematically evaluating its biochemical potency, cellular activity, and target engagement in direct comparison to well-characterized inhibitors, researchers can generate a robust data package. This data will be crucial for establishing a clear understanding of INV-3288's mechanism of action, its selectivity profile, and its potential for further development as a targeted therapeutic agent. The disciplined application of these standardized protocols will ensure data integrity and provide the critical insights needed to advance promising compounds from the bench to the clinic.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [URL: https://www.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [URL: https://www.
  • Druker, B. J., et al. (2001). Efficacy and Safety of a Specific Inhibitor of the BCR-ABL Tyrosine Kinase in Chronic Myeloid Leukemia. The New England Journal of Medicine. [URL: https://www.nejm.org/doi/full/10.1056/nejm200104053441401]
  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. The New England Journal of Medicine. [URL: https://www.nejm.org/doi/full/10.1056/NEJMoa040938]
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Promega Website. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/]
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific Website. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays.html]
  • O'Brien, S. G., et al. (2003). Imatinib Compared with Interferon and Low-Dose Cytarabine for Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia. The New England Journal of Medicine. [URL: https://www.nejm.org/doi/full/10.1056/NEJMoa022457]
  • Ciardiello, F., & Tortora, G. (2008). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research. [URL: https://aacrjournals.
  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer. [URL: https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-018-0804-2]
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. [URL: https://www.
  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [URL: https://www.sciencedirect.com/science/article/abs/pii/S104366181930777X]
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences. [URL: https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(15)00213-2]
  • Editorial: Kinase inhibitors in cancer therapy. (2022). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.1065114/full]
  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. [URL: https://www.jci.org/articles/view/76294]
  • BenchChem. (2025). Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/blog/benchmarking-trk-in-26-against-known-pan-kinase-inhibitors/]
  • BenchChem. (2025). Benchmarking Rimacalib's Potency Against Novel CaMKII Inhibitors: A Comparative Guide. BenchChem. [URL: https://www.benchchem.
  • Journal of Chemical Information and Modeling. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c01287]
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4794]
  • 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). (2008). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/18790623/]
  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). ResearchGate. [URL: https://www.researchgate.net/publication/386088891_Kinase-Bench_Comprehensive_Benchmarking_Tools_and_Guidance_for_Achieving_Selectivity_in_Kinase_Drug_Discovery]
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v89-2/07.pdf]
  • Benchmarking Rimacalib's Potency Against Novel CaMKII Inhibitors: A Comparative Guide. (2025). BenchChem. [URL: https://www.benchchem.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2022). Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-022-02555-z]
  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. (2017). Journal of the Chilean Chemical Society. [URL: https://www.scielo.cl/scielo.php?script=sci_arttext&pid=S0717-97072017000200017]
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [URL: https://journalofchemicalresearch.com/articles/10.1186/s13065-018-0459-7]

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 5-(Aminomethyl)benzo[d]oxazol-2-amine and Its Structural Analogs as Anticancer Agents

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer properties.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of 5-(Aminomethyl)benzo[d]oxazol-2-amine and its structural analogs, with a focus on their efficacy against non-small cell lung cancer (NSCLC). We will delve into the structure-activity relationships (SAR) that govern their potency and provide a detailed experimental protocol for the determination of IC50 values, ensuring scientific integrity and reproducibility.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of a series of 2,5-disubstituted benzoxazole derivatives was evaluated against the A549 human non-small cell lung cancer cell line. The IC50 values, which represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. This data allows for a direct comparison of the cytotoxic potency of these analogs.

Compound IDR1 (Position 2)R2 (Position 5/6)IC50 (µM) against A549 Cells
1a 4-tert-butylphenyl5-nitro17.41 ± 0.16
1b 4-tert-butylphenyl6-nitro20.50 ± 0.08
2a 2,3-dimethylphenyl5-nitro32.17 ± 0.08
2b 2,3-dimethylphenyl6-nitro31.13 ± 0.07
Cisplatin --19.65 ± 0.09

Data sourced from a study on the anticancer effects of benzoxazole derivatives.[3]

From this dataset, several key structure-activity relationships can be elucidated. The substitution pattern on the phenyl ring at the 2-position of the benzoxazole core significantly influences the anticancer activity. Notably, the presence of a para-tert-butyl group on the phenyl ring (compounds 1a and 1b ) leads to enhanced potency compared to a 2,3-dimethylphenyl substitution (compounds 2a and 2b ).[3] This suggests that the steric bulk and electronic properties of the substituent at this position play a crucial role in the compound's interaction with its biological target.

Furthermore, the position of the nitro group at the 5- or 6-position of the benzoxazole ring also modulates the cytotoxic effect, although to a lesser extent than the substitution at the 2-position.[3] The comparable activity of these compounds to the well-established anticancer drug, cisplatin, underscores their potential as promising candidates for further development.[3]

Experimental Protocol: Determination of IC50 via MTT Assay

To ensure the reliability and reproducibility of the IC50 values, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the cytotoxic activity of benzoxazole derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • A549 human non-small cell lung cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (benzoxazole derivatives)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (e.g., cisplatin) are also included.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Structure-Activity Relationships

To further clarify the experimental process and the observed structure-activity relationships, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A A549 Cell Culture B Cell Seeding in 96-well Plate A->B C Addition of Benzoxazole Analogs B->C D 48h Incubation C->D E Add MTT Solution D->E F 4h Incubation E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for IC50 determination using the MTT assay.

SAR_diagram cluster_R1 Position 2 Substituents cluster_R2 Position 5/6 Substituents Benzoxazole Benzoxazole Core Position 2 Position 5/6 R1_high 4-tert-butylphenyl (High Potency) Benzoxazole:f1->R1_high favors activity R1_low 2,3-dimethylphenyl (Lower Potency) Benzoxazole:f1->R1_low R2_mod Nitro Group (Modulates Potency) Benzoxazole:f2->R2_mod

Caption: Structure-Activity Relationship of 2,5-disubstituted benzoxazoles.

References

  • Synthesis, Antimicrobial Activity and QSAR Studies of 2,5-disubstituted Benzoxazoles. URL not available.
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

  • Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Taylor & Francis Online. [Link]

  • SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES. URL not available.
  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. ResearchGate. [Link]

  • IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM Journal. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. [Link]

  • (a) IC50 values of aminomethyl and alkoxymethyl derivatives for hCA I,... ResearchGate. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)benzo[d]oxazol-2-amine

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 5-(Aminomethyl)benzo[d]oxazol-2-amine, a compound with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 5-(Aminomethyl)benzo[d]oxazol-2-amine, a compound with significant potential in various research applications. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans to ensure a safe laboratory environment.

Given the absence of a specific Safety Data Sheet (SDS) for 5-(Aminomethyl)benzo[d]oxazol-2-amine, a precautionary approach is paramount. The guidance herein is synthesized from best practices for handling new chemical entities and data from structurally similar aminobenzoxazole derivatives. These related compounds are known to possess biological activity and present specific hazards that inform our recommendations.[1]

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 5-(Aminomethyl)benzo[d]oxazol-2-amine is presumed to present the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3][4][5][6][7][8][9]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3][4][5][6][7][8][9]

  • Suspected of Causing Genetic Defects (Category 2) : May be mutagenic.[2][3][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as dust or aerosol.[4][7][8][9]

These potential hazards underscore the critical need for a multi-layered PPE approach to minimize all routes of exposure.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory activities involving 5-(Aminomethyl)benzo[d]oxazol-2-amine.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[10]

Step-by-Step PPE Selection and Workflow

A systematic workflow is essential for ensuring safety and preventing cross-contamination. The following diagram illustrates the decision-making process for PPE selection and the subsequent handling workflow.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal A Assess Task Hazard Level (Low, Moderate, High) B Select Appropriate PPE (Refer to Table) A->B Based on Activity C Don Full PPE in Designated Area B->C Proceed to Handling D Conduct Work in a Certified Chemical Fume Hood C->D E Handle with Care to Minimize Dust and Aerosol Generation D->E F Decontaminate Work Surfaces E->F Upon Task Completion G Segregate and Dispose of Contaminated Waste F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for handling the compound.

Operational and Disposal Plans

Handling Procedures: A Proactive Approach to Safety
  • Engineering Controls : All work with 5-(Aminomethyl)benzo[d]oxazol-2-amine should be conducted in a well-ventilated laboratory. For any procedure with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[1][2][3][5]

  • Weighing Solid Compound :

    • Don the appropriate PPE as outlined in the table above.

    • Perform weighing within a chemical fume hood or a balance enclosure to contain airborne particles.[1]

    • Use anti-static weighing paper or a tared container to minimize dispersal.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.[1]

  • Preparing Stock Solutions :

    • Conduct all solution preparation within a certified chemical fume hood.[1]

    • Add the solvent to the solid compound slowly to prevent splashing.[1]

    • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[1]

    • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Preparedness is Key

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact : Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2][3]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-(Aminomethyl)benzo[d]oxazol-2-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All disposable materials that have come into contact with the compound, including gloves, wipes, and weighing paper, must be treated as contaminated waste.[11]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Aminomethyl)benzo[d]oxazol-2-amine".[11]

  • Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[2]

  • Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.

References

  • Chemical Safety Data Sheet MSDS / SDS - Heynova. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (n.d.). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]

Sources

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